molecular formula C21H23N3O3 B5500858 N-(2-amino-2-oxoethyl)-3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propanamide

N-(2-amino-2-oxoethyl)-3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propanamide

Cat. No. B5500858
M. Wt: 365.4 g/mol
InChI Key: CMUVNCUMQFUWPE-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-3-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.17394160 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Direct Transformation and Synthesis Techniques

  • Cyanation of Heteroarenes : A study described the direct cyanation of indoles employing N,N-dimethylformamide (DMF) as both reagent and solvent, offering an alternative method for preparing aryl nitriles, specifically for indoles and benzofurans, which may be relevant to the synthesis of complex amides similar to the compound (Ding & Jiao, 2011).
  • β-Lithiations of Carboxamides : Another approach involved β-lithiations of carboxamides leading to β-substituted-α,β-unsaturated amides, demonstrating a method for the synthesis of structurally complex amides which could be applicable to synthesizing variants of the target compound (Katritzky, Szajda, & Lam, 1993).

Synthesis and Characterization of Related Compounds

  • Preparation and Characterization : N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was prepared and characterized, indicating methodologies for the synthesis and analysis of similar complex amides, which might offer insight into handling and characterizing the compound of interest (Manolov, Ivanov, & Bojilov, 2021).
  • Methyl 3-amino-1H-indole-2-carboxylates : The synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates, demonstrating the potential for creating diverse molecular structures from indole derivatives, could relate to synthesizing or modifying compounds similar to the one (Shestakov et al., 2009).

Potential Applications and Properties

  • Anticonvulsant Studies : While focusing on anticonvulsant properties, research on N-Benzyl-3-[(chlorophenyl)amino]propanamides could provide insights into the biological activities of structurally related amides, potentially guiding the investigation into the biological or pharmacological properties of the compound (Idris, Ayeni, & Sallau, 2011).

properties

IUPAC Name

N-(2-amino-2-oxoethyl)-3-(3-benzyl-1-methyl-2-oxoindol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-24-17-10-6-5-9-16(17)21(20(24)27,13-15-7-3-2-4-8-15)12-11-19(26)23-14-18(22)25/h2-10H,11-14H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUVNCUMQFUWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CCC(=O)NCC(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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